2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]quinazolin-4(3H)-one
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Overview
Description
2-[(2E)-2-[(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a quinazolinone core, which is a bicyclic structure consisting of fused benzene and pyrimidine rings, and a hydrazone moiety, which is a functional group containing a nitrogen-nitrogen double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves the condensation of 2-hydroxybenzaldehyde with hydrazine derivatives under reflux conditions. The reaction is carried out in an ethanol solvent, and the mixture is heated for several hours to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-[(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the hydrazone moiety into corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(2E)-2-[(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-[(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone moiety can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity. Additionally, the quinazolinone core can interact with nucleic acids and proteins, affecting various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-[(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-3,4-DIHYDROQUINAZOLIN-4-ONE
- 2-[(2E)-2-[(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-3,4-DIHYDROQUINAZOLIN-4-ONE
- 2-[(2E)-2-[(2-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-3,4-DIHYDROQUINAZOLIN-4-ONE
Uniqueness
The uniqueness of 2-[(2E)-2-[(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-3,4-DIHYDROQUINAZOLIN-4-ONE lies in its specific substitution pattern and the presence of both hydrazone and quinazolinone functionalities. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H12N4O2 |
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Molecular Weight |
280.28 g/mol |
IUPAC Name |
2-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H12N4O2/c20-13-8-4-1-5-10(13)9-16-19-15-17-12-7-3-2-6-11(12)14(21)18-15/h1-9,20H,(H2,17,18,19,21)/b16-9+ |
InChI Key |
UVPNAUZBMHUDLX-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=NC3=CC=CC=C3C(=O)N2)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=NC3=CC=CC=C3C(=O)N2)O |
Origin of Product |
United States |
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